molecular formula C11H14BBrFNO2 B1519787 3-Bromo-2-fluoropyridine-4-boronic acid pinacol ester CAS No. 1150561-78-6

3-Bromo-2-fluoropyridine-4-boronic acid pinacol ester

Cat. No.: B1519787
CAS No.: 1150561-78-6
M. Wt: 301.95 g/mol
InChI Key: IDLDFQKIZOVRPP-UHFFFAOYSA-N
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Description

3-Bromo-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: is a boronic ester derivative of pyridine. This compound is notable for its utility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. The presence of both bromine and fluorine atoms on the pyridine ring, along with the boronic ester group, makes it a versatile intermediate in the synthesis of various complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the following steps:

    Bromination: The starting material, 2-fluoropyridine, is brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide.

    Borylation: The brominated product is then subjected to a borylation reaction using bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate. This step introduces the boronic ester group to the molecule.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow processes and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in the compound can be substituted with various nucleophiles, making it a valuable intermediate in organic synthesis.

    Cross-Coupling Reactions: The boronic ester group allows the compound to participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of a base and a solvent like dimethylformamide (DMF).

    Cross-Coupling Reactions: Reagents include aryl or vinyl halides, a palladium catalyst, and a base such as potassium carbonate. The reactions are usually carried out in solvents like toluene or ethanol.

Major Products:

    Substitution Reactions: Products vary depending on the nucleophile used, resulting in derivatives of the original compound.

    Cross-Coupling Reactions: The major products are biaryl or vinyl-aryl compounds, which are important in the synthesis of pharmaceuticals and agrochemicals.

Scientific Research Applications

Chemistry:

    Organic Synthesis: The compound is widely used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Material Science: It is used in the development of new materials with specific electronic or optical properties.

Biology and Medicine:

    Drug Development: The compound’s derivatives are explored for their potential biological activities, including anticancer and antimicrobial properties.

Industry:

    Catalysis: It is used in catalytic processes to improve the efficiency and selectivity of chemical reactions.

    Polymer Science: The compound is utilized in the synthesis of polymers with unique properties.

Mechanism of Action

The mechanism of action of 3-Bromo-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine primarily involves its role as a reagent in chemical reactions. In Suzuki-Miyaura coupling, the boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond. The presence of the fluorine atom can influence the electronic properties of the molecule, affecting its reactivity and stability.

Comparison with Similar Compounds

  • 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • 3-Bromo-4-fluoropyridine
  • 2-Fluoropyridine-5-boronic acid pinacol ester

Comparison:

  • Uniqueness: The combination of bromine, fluorine, and boronic ester groups in 3-Bromo-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine makes it particularly versatile for cross-coupling reactions, offering unique reactivity and selectivity compared to its analogs.
  • Reactivity: The presence of both bromine and fluorine atoms can enhance the compound’s reactivity in substitution and coupling reactions, providing access to a broader range of derivatives.

Properties

IUPAC Name

3-bromo-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BBrFNO2/c1-10(2)11(3,4)17-12(16-10)7-5-6-15-9(14)8(7)13/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDLDFQKIZOVRPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=NC=C2)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BBrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40656767
Record name 3-Bromo-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40656767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150561-78-6
Record name 3-Bromo-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40656767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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